molecular formula C4H7ClN2O3 B098717 Ethyl 3-(chloroformyl)carbazate CAS No. 15429-42-2

Ethyl 3-(chloroformyl)carbazate

Cat. No. B098717
M. Wt: 166.56 g/mol
InChI Key: OUYPEOIQRFGKLG-UHFFFAOYSA-N
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Patent
US04501860

Procedure details

Phosgene (100 ml, 1.41 mole) was condensed into a 2 l flask and anhydrous diethyl ether (160 ml) was added. The solution was kept at 0° C. in an ice bath and ethyl carbazate (103 g, 1 mole) in anhydrous diethyl ether (800 ml) was added dropwise over a period of 3 hr to the stirred phosgene solution. Stirring was continued for 1 hr after the end of the addition and ether and excess phosgene were removed by distillation. The crude solid product was re-dissolved in warm anhydrous ether (800 ml) and filtered in a dry atmosphere to remove insoluble by-products. Evaporation of the filtrate gave 2-ethoxycarbonylhydrazinecarbonyl chloride (150 g, 90%) m.p. 78°-80° C. Recrystallisation of a sample from a mixture of anhydrous diethyl ether and petroleum ether (1:2.5) gave a colourless crystalline solid mp 82°-6° C. (Lit 78°-80° C.). The ir spectrum of the product was in agreement with the published spectrum.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=[O:2].[C:5]([O:9][CH2:10][CH3:11])(=[O:8])[NH:6][NH2:7]>C(OCC)C>[CH2:10]([O:9][C:5]([NH:6][NH:7][C:1]([Cl:4])=[O:2])=[O:8])[CH3:11]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
103 g
Type
reactant
Smiles
C(NN)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into a 2 l flask
CUSTOM
Type
CUSTOM
Details
The solution was kept at 0° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
were removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid product was re-dissolved in warm anhydrous ether (800 ml)
FILTRATION
Type
FILTRATION
Details
filtered in a dry atmosphere
CUSTOM
Type
CUSTOM
Details
to remove insoluble by-products
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)NNC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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